molecular formula C23H18N4O3S2 B6479693 N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 780794-21-0

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B6479693
CAS No.: 780794-21-0
M. Wt: 462.5 g/mol
InChI Key: GEMAAGOXTXQLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a synthetic small molecule designed for advanced chemical and pharmacological research. This compound features a complex molecular architecture that incorporates a benzothiazole moiety, a heterocycle known for its diverse biological activities . The molecular structure is further modified with a fused hexahydroquinolin core and a furan ring, suggesting potential as a key intermediate or targeted agent in medicinal chemistry studies. Primary Research Applications: • Medicinal Chemistry: Serves as a valuable scaffold for the synthesis and exploration of novel therapeutic agents. The benzothiazole core is frequently investigated in oncology and neurology research, and this compound may be used in high-throughput screening assays to identify new lead compounds . • Biochemical Research: Potential tool compound for studying cellular pathways. Its structure suggests it may interact with specific protein targets, such as enzymes or receptors, making it useful for probing disease mechanisms . • Chemical Biology: Can be utilized to study protein-ligand interactions and signal transduction pathways, particularly those involving helix-loop-helix transcription factors or other cellular processes modulated by benzothiazole derivatives . Quality & Handling: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. All information provided is for informational purposes only. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c24-11-13-20(17-8-4-10-30-17)21-15(6-3-7-16(21)28)25-22(13)31-12-19(29)27-23-26-14-5-1-2-9-18(14)32-23/h1-2,4-5,8-10,20,25H,3,6-7,12H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMAAGOXTXQLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)NC3=NC4=CC=CC=C4S3)C#N)C5=CC=CO5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a benzothiazole moiety and a hexahydroquinoline structure, which may contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Ring : This is achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Hexahydroquinoline Structure : This may involve cyclization reactions using furan derivatives and cyano groups.
  • Sulfanyl Group Incorporation : Sulfur-containing reagents are utilized to introduce the sulfanyl group into the final structure.

Biological Activity

The compound exhibits a range of biological activities that are summarized below:

1. Antimicrobial Activity

Research indicates that compounds with benzothiazole and quinoline structures often demonstrate significant antimicrobial properties. Studies have shown that similar compounds exhibit inhibitory effects against various bacterial strains and fungi. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Several studies have investigated the anticancer potential of benzothiazole derivatives:

  • Cytotoxicity Assays : The compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated IC50 values ranging from 10 to 30 µM .
  • Mechanism of Action : The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators .

3. Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays:

  • DPPH and ABTS Assays : The compound demonstrated significant free radical scavenging activity with inhibition percentages comparable to standard antioxidants like ascorbic acid .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Biological ActivityAssay TypeResult
AntimicrobialMIC50–100 µg/mL against S. aureus and E. coli
AnticancerIC5010–30 µM against MCF-7 and HepG2
AntioxidantDPPH/ABTSComparable to ascorbic acid

Case Studies

Several case studies have been documented in literature regarding similar compounds:

  • Study on Anticancer Activity : A study by Gholampour et al. (2020) demonstrated that derivatives similar to our target compound showed significant cytotoxicity across various cancer cell lines .
  • Antioxidant Efficacy : In another research effort by Luan et al., compounds containing similar structural motifs exhibited potent antioxidant activities which were attributed to their ability to donate electrons and scavenge free radicals .

Scientific Research Applications

Chemical Research Applications

1. Synthesis and Reaction Mechanisms
The compound acts as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Engages in nucleophilic or electrophilic substitution depending on the functional groups present.

Table 1: Chemical Reactions Involving the Compound

Type of ReactionAgents UsedDescription
OxidationHydrogen peroxideConverts sulfide to sulfoxide or sulfone
ReductionSodium borohydrideReduces functional groups to alcohols
SubstitutionVarious nucleophiles/electrophilesForms new bonds by replacing existing ones

Biological Applications

2. Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies have explored its efficacy against various pathogens and cancer cell lines:

  • Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Medicinal Applications

3. Drug Development
The compound is being investigated for its potential therapeutic applications:

  • Pharmaceutical Formulations : It has been included in formulations aimed at treating antibiotic-resistant infections due to its unique mechanism of action.
  • Targeting Specific Pathways : The compound may interact with specific molecular targets such as enzymes or receptors involved in disease pathways, offering a novel approach for drug development .

Industrial Applications

4. Material Science
In the industrial sector, this compound is utilized for developing new materials:

  • Polymers and Coatings : Its structural properties make it suitable for creating advanced materials with enhanced durability and chemical resistance.
  • Catalysts in Chemical Processes : The compound can serve as a catalyst in various chemical processes due to its ability to stabilize reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound A: N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}acetamide

  • Structural Difference : Replaces the furan-2-yl group with a thiophene (2-thienyl) substituent.
  • Reported density (1.47 g/cm³) and pKa (8.28) suggest similar physicochemical profiles to the target compound .
  • Biological Relevance : Thiophene-containing analogues often exhibit enhanced antimicrobial and anti-inflammatory activities due to improved π-π stacking with biological targets .

Compound B : 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide

  • Structural Difference: Substitutes the hexahydroquinolin core with a triazole ring and adds a hydroxypropyl group.
  • Impact: The triazole ring enhances hydrogen-bonding capacity, while the hydroxypropyl group improves aqueous solubility. However, the rigid triazole core may reduce conformational adaptability compared to the flexible hexahydroquinolin system .

Functional Group Variations

Compound C : N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide

  • Structural Difference : Replaces the sulfanyl (-S-) linkage with a sulfonylhydrazine (-SO₂-NH-NH-) group.
  • Impact : The sulfonyl group increases electron-withdrawing effects and metabolic stability but may reduce redox reactivity. Hydrazine derivatives are often associated with cytotoxicity, limiting therapeutic applications compared to sulfanyl-based compounds .

Compound D : N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide

  • Structural Difference : Incorporates a hydroxyphenyl group instead of furan and a dihydrobenzothiazole-dione moiety.
  • Impact : The hydroxyl group facilitates hydrogen bonding (as seen in crystal structures, e.g., N–H⋯O interactions) and improves solubility. The benzothiazole-dione system enhances π-stacking interactions (center-to-center distance: ~3.93 Å), which could stabilize protein-ligand complexes .

Data Tables

Table 1: Physicochemical Properties of Key Analogues

Compound Core Structure Substituent (Position 4) Molecular Weight Density (g/cm³) pKa
Target Compound Hexahydroquinolin Furan-2-yl 462.61* 1.47* 8.28*
Compound A Tetrahydroquinolin Thiophene-2-yl 462.61 1.47 8.28
Compound B Triazole Phenyl 453.5 N/A N/A
Compound D Dihydrobenzothiazole Hydroxyphenyl 324.33 N/A N/A

*Predicted values for the target compound based on structural similarity .

Preparation Methods

Formation of the Hexahydroquinoline Core

The hexahydroquinoline core is synthesized via a pseudo-six-component reaction involving furan-2-carbaldehyde (3.0 equiv), benzylamine (1.0 equiv), and Meldrum’s acid (2.0 equiv). The mechanism proceeds through three key stages:

  • Knoevenagel Condensation : Meldrum’s acid reacts with furan-2-carbaldehyde to form a benzylidene intermediate (I ), which undergoes retro-aldol cleavage to generate acetone and a reactive dicarbonyl species (II ).

  • Enamine Formation : Acetone condenses with benzylamine to yield an imine (IV ), which tautomerizes to enamine V . Subsequent condensation with additional furan-2-carbaldehyde produces Barbas dienamine VII , a critical intermediate for cyclization.

  • Cyclization and CO₂ Elimination : Dienamine VII reacts with Knoevenagel adduct I to form intermediate IX , which cyclizes to generate the hexahydroquinoline core (X ) with concomitant release of CO₂.

This sequence constructs four stereocenters and ten new bonds in a single pot, achieving >90% diastereoselectivity.

Thiolation and Acetamide Coupling

The hexahydroquinoline-thiol intermediate is generated via nucleophilic displacement of a morpholinium thiolate species. Cyanothioacetamide reacts with furan-2-carbaldehyde in ethanol to form 2-cyano-3-(furan-2-yl)prop-2-enethioamide, which undergoes Michael addition with N-methylmorpholine to yield a thiolate salt. This intermediate is alkylated with 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide in the presence of aqueous KOH (10%), producing the target acetamide after recrystallization from acetic acid.

Critical Reaction Parameters :

  • Temperature : Thiol-alkylation proceeds optimally at 30–40°C; higher temperatures promote oxidation of the thiolate to disulfide.

  • Solvent : Ethanol (85%) balances solubility of ionic intermediates and precipitation of the final product.

Optimization of Reaction Conditions

Catalyst Screening

Table 1 summarizes the impact of catalysts and solvents on hexahydroquinoline yield. Acetic acid in acetonitrile achieves superior results due to its balanced Brønsted acidity and polar aprotic environment, which stabilizes charged intermediates without hydrolyzing Meldrum’s acid.

Table 1: Catalyst and Solvent Optimization for Hexahydroquinoline Synthesis

EntryCatalystSolventIsolated Yield (%)
1TFAMeOH23
2TFACH₃CN28
6CH₃CO₂HCH₃CN78
7CH₃CO₂HEtOH33

Stoichiometric Ratios

Excess furan-2-carbaldehyde (3.0 equiv) drives the pseudo-multicomponent reaction to completion, while limiting benzylamine to 1.0 equiv prevents polyamination byproducts. A 2:1 molar ratio of Meldrum’s acid to aldehyde ensures sufficient dicarbonyl species for cyclization.

Structural Characterization and Analytical Data

The target compound is characterized by NMR, IR, and HRMS:

  • ¹H NMR (DMSO-d₆) : Signals at δ 10.32 (s, 1H, NH), 7.76–7.72 (d, 4H, Ar-H), and 5.21 (s, 1H, furyl-H) confirm the benzothiazole and furan substituents.

  • IR (KBr) : Peaks at 2206 cm⁻¹ (C≡N) and 1654 cm⁻¹ (C=O) validate the cyano and amide functionalities.

  • HRMS : [M+Na]⁺ at m/z 593.2193 matches the theoretical molecular formula C₃₂H₃₄N₄O₄SNa.

X-ray crystallography of analogous hexahydroquinoline derivatives reveals a chair conformation for the tetracyclic core, with the furan and benzothiazole groups occupying equatorial positions.

Mechanistic Insights and Side-Reaction Mitigation

Competing pathways include the hydrolysis of Meldrum’s acid to acetone, which is minimized by maintaining anhydrous conditions during the Knoevenagel step. Thiolate oxidation is suppressed by conducting alkylations under nitrogen and avoiding prolonged exposure to DMSO .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols with strict control of reaction parameters. Key steps include:
  • Temperature and pH control : Adjusting these parameters during cyclization (e.g., hexahydroquinoline formation) and thioether bond formation to minimize side reactions .
  • Purification : Use column chromatography or recrystallization to isolate intermediates. High-performance liquid chromatography (HPLC) is recommended for final product purification .
  • Monitoring : Employ thin-layer chromatography (TLC) or in-situ NMR to track reaction progress .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : A combination of techniques ensures accurate structural confirmation:
Technique Purpose Example Parameters
NMR Confirm backbone connectivity and substituent positions¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆
Mass Spectrometry Verify molecular weightESI-MS, m/z calculated vs. observed
X-ray Crystallography Resolve 3D conformation (if crystallized)SHELXL refinement with high-resolution data

Q. How is the compound’s preliminary biological activity screened?

  • Methodological Answer : Initial screening involves in vitro assays targeting hypothesized mechanisms (e.g., anti-inflammatory or antimicrobial activity):
  • Anti-exudative assays : Use a formalin-induced edema model in rodents, comparing efficacy to reference drugs (e.g., diclofenac sodium at 8 mg/kg) .
  • Dose-response studies : Test at 10 mg/kg with statistical analysis (ANOVA) to determine significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) findings for this compound?

  • Methodological Answer : Discrepancies in SAR (e.g., unexpected low activity despite favorable substituents) require:
  • Multi-parametric analysis : Evaluate steric, electronic, and solubility factors using Hammett constants or logP calculations .
  • Molecular dynamics simulations : Probe binding interactions in enzyme active sites (e.g., using AutoDock Vina) to identify non-obvious steric clashes .
  • Synthetic derivatization : Introduce minor structural modifications (e.g., replacing furan with thiophene) and retest activity .

Q. What strategies are effective for computational docking studies of this compound?

  • Methodological Answer : For predictive modeling:
  • Ligand preparation : Optimize 3D geometry with Gaussian 09 at the B3LYP/6-31G* level .
  • Target selection : Prioritize enzymes with known roles in inflammation (e.g., COX-2) or kinases implicated in cancer .
  • Validation : Cross-check docking scores (e.g., Glide SP/XP) with surface plasmon resonance (SPR) binding assays .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data?

  • Methodological Answer : Divergent results often arise from pharmacokinetic factors:
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .
  • Bioavailability studies : Assess solubility (shake-flask method) and permeability (Caco-2 cell model) .
  • Formulation adjustments : Encapsulate the compound in liposomes or PEGylated carriers to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.